Xanomeline oxalate
Overview
Description
Mechanism of Action
Target of Action
Xanomeline Oxalate is a potent and selective muscarinic receptor agonist (SMRA) that primarily targets the muscarinic acetylcholine receptor family . It has a high affinity for the M1 and M4 muscarinic receptor subtypes . These receptors are expressed in areas important for dopamine and glutamate neural circuit regulation, such as the frontal cortex and dorsal and ventral striatum .
Mode of Action
This compound interacts with its targets by binding to the muscarinic acetylcholine receptors, particularly M1 and M4 . It acts as a functionally selective partial agonist at these receptors . This interaction leads to the stimulation of phosphoinositide hydrolysis in vivo .
Biochemical Pathways
The action of this compound affects key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . Its mechanism of action is hypothesized to be via rebalancing these key neurotransmitter circuits, which are disrupted in diseases like schizophrenia .
Pharmacokinetics
This compound’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . This suggests that it has good bioavailability.
Result of Action
The action of this compound leads to the regulation of key dopaminergic and glutamatergic circuits in the brain . This regulation is thought to be beneficial in patients suffering from neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease . It has been shown to improve cognitive deficits and behavioral disturbances in these conditions .
Biochemical Analysis
Biochemical Properties
Xanomeline Oxalate primarily targets the muscarinic acetylcholine receptor family of five muscarinic receptor subtypes . While it binds with near identical affinity to all five of the muscarinic receptor subtypes, the preponderance of evidence suggests that this compound acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect cortical cells from oxygen-glucose deprivation via inhibiting oxidative stress and apoptosis . It increases the viability of isolated cortical neurons and decreases the lactate dehydrogenase (LDH) release induced by oxygen-glucose deprivation .
Molecular Mechanism
The mechanism of action of this compound is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases . It is an agonist that primarily targets the muscarinic acetylcholine receptor family .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit apoptosis, reduce ROS production, attenuate the oxygen-glucose deprivation-induced HIF-1α increase and partially reverse the reduction of HO-1, Sirtuin-1, Bcl-2, PARP, and p-Akt induced by oxygen-glucose deprivation .
Dosage Effects in Animal Models
In animal models, this compound has shown antipsychotic-like activity. Combined low doses of this compound with risperidone or aripiprazole significantly augmented conditioned avoidance response and locomotor activity effects over those observed for each agent alone .
Transport and Distribution
This compound’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio .
Subcellular Localization
Given its role as a muscarinic acetylcholine receptor agonist and its ability to cross the blood-brain barrier , it can be inferred that it likely localizes to regions where these receptors are present.
Preparation Methods
The synthesis of xanomeline oxalate involves several steps. The key intermediate, 3-(hexyloxy)-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole, is prepared through a series of organic reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Xanomeline oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the thiadiazole ring. Common reagents and conditions for these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Xanomeline oxalate has a wide range of scientific research applications:
Comparison with Similar Compounds
Xanomeline oxalate is unique in its selectivity for the M1 and M4 muscarinic receptor subtypes . Similar compounds include:
Arecoline: The main psychoactive ingredient in betel nut, which also targets muscarinic receptors but with less selectivity.
Acetylcholine: The natural neurotransmitter for muscarinic receptors, but it lacks the selectivity and stability of this compound.
Trospium chloride: A non-selective muscarinic antagonist used to mitigate peripheral side effects of muscarinic agonists. This compound’s high selectivity and ability to penetrate the central nervous system make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOUESNWCLASJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596482 | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141064-23-5 | |
Record name | Xanomeline oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANOMELINE OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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